(3-(4-Chlorophenoxy)phenyl)boronic acid
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Overview
Description
(3-(4-Chlorophenoxy)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 4-chlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(4-Chlorophenoxy)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (3-(4-Chlorophenoxy)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The chlorine atom in the 4-chlorophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Toluene, ethanol, or water.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Phenoxy Compounds: Formed through nucleophilic substitution reactions.
Scientific Research Applications
(3-(4-Chlorophenoxy)phenyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (3-(4-Chlorophenoxy)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in enzyme inhibition studies, where the compound can bind to active sites of enzymes, thereby modulating their activity . The boronic acid group interacts with hydroxyl groups in biological molecules, leading to the formation of stable complexes .
Comparison with Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group attached to the boron atom.
3,4-Dichlorophenylboronic Acid: Contains two chlorine atoms on the phenyl ring, offering different reactivity and applications.
4-Carboxyphenylboronic Acid: Contains a carboxyl group, making it more hydrophilic and suitable for different applications.
Uniqueness: (3-(4-Chlorophenoxy)phenyl)boronic acid is unique due to the presence of the 4-chlorophenoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications and as a versatile building block in medicinal chemistry .
Properties
Molecular Formula |
C12H10BClO3 |
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Molecular Weight |
248.47 g/mol |
IUPAC Name |
[3-(4-chlorophenoxy)phenyl]boronic acid |
InChI |
InChI=1S/C12H10BClO3/c14-10-4-6-11(7-5-10)17-12-3-1-2-9(8-12)13(15)16/h1-8,15-16H |
InChI Key |
KQXIHSRVINYVMM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)OC2=CC=C(C=C2)Cl)(O)O |
Origin of Product |
United States |
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